2-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-cyclohexylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-BROMOPHENYL)(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)AMINO]-1-(4-CYCLOHEXYLPHENYL)ETHAN-1-ONE is a complex organic compound characterized by the presence of bromophenyl, tetrahydroazepinyl, and cyclohexylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)AMINO]-1-(4-CYCLOHEXYLPHENYL)ETHAN-1-ONE typically involves multi-step organic reactionsThe final step involves the coupling of the cyclohexylphenyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-BROMOPHENYL)(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)AMINO]-1-(4-CYCLOHEXYLPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(4-BROMOPHENYL)(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)AMINO]-1-(4-CYCLOHEXYLPHENYL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-BROMOPHENYL)(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)AMINO]-1-(4-CYCLOHEXYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-BROMOPHENYL)-5-PHENYL-7-(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)-5H-IMIDAZO[1,2-B]PYRAZOL-6-OL HYDROBROMIDE
- 1-(4-BROMOPHENYL)ETHANONE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE
Uniqueness
What sets 2-[(4-BROMOPHENYL)(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)AMINO]-1-(4-CYCLOHEXYLPHENYL)ETHAN-1-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C26H31BrN2O |
---|---|
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
2-[4-bromo-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)anilino]-1-(4-cyclohexylphenyl)ethanone |
InChI |
InChI=1S/C26H31BrN2O/c27-23-14-16-24(17-15-23)29(26-9-5-2-6-18-28-26)19-25(30)22-12-10-21(11-13-22)20-7-3-1-4-8-20/h10-17,20H,1-9,18-19H2 |
InChI-Schlüssel |
RYCNHUAFJJJJDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CN(C3=NCCCCC3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.